6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Catalog No.
S729020
CAS No.
171274-01-4
M.F
C6H6ClNO3S2
M. Wt
239.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,...

CAS Number

171274-01-4

Product Name

6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol

Molecular Formula

C6H6ClNO3S2

Molecular Weight

239.7 g/mol

InChI

InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2

InChI Key

OFJGKGNJDCLNPM-UHFFFAOYSA-N

SMILES

C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O

Canonical SMILES

C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O

Medicinal Chemistry

The compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide family, which has been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The specific activities depend on the functional groups attached to the ring .

Synthesis of Other Compounds

The compound has been used as a reagent in the synthesis of other compounds. For example, it has been used as a catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . It has also been used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .

Preparation of Brinzolamide

(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-Dioxide, a compound related to the one , has been used as a reactant for the preparation of Brinzolamide, a topical carbonic anhydrase inhibitor .

Antimicrobial and Antiviral Activities

The compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide family, which has been reported to have various biological activities, including antimicrobial and antiviral activities . The specific activities depend on the functional groups attached to the ring .

Antihypertensive and Antidiabetic Activities

The compound has also been reported to have antihypertensive and antidiabetic activities . The main area of interest is in the search for antihypertensives .

AMPA Receptor Modulators and KATP Channel Activators

The compound has been reported to have AMPA receptor modulating and KATP channel activating activities . These activities could be useful in the treatment of various neurological disorders .

6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, with the CAS number 160982-16-1, is a heterocyclic compound characterized by its unique thieno-thiazine structure. The molecular formula is C6H6ClNO3S2C_6H_6ClNO_3S_2 and it has a molecular weight of approximately 239.70 g/mol . This compound features a chlorine atom at the 6-position, a hydroxy group at the 4-position, and a dioxo functional group, contributing to its biological activity and potential applications in medicinal chemistry.

Due to the lack of research on this compound, its mechanism of action in any biological system is unknown [, ].

There is no current information on the safety hazards associated with this compound [, ].

Preliminary studies suggest that 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide exhibits significant biological activity. It has been noted for its potential antimicrobial properties and may also have applications in treating various diseases due to its ability to interact with biological targets. Specific mechanisms of action and detailed pharmacological profiles require further investigation.

The synthesis of 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Utilizing thioketones and amines to form the thiazine ring.
  • Chlorination: Introducing the chlorine substituent through electrophilic aromatic substitution.
  • Hydroxylation: Adding the hydroxy group via hydroxylation reactions on suitable precursors.

These methods often require careful control of reaction conditions to yield high purity products.

This compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs.
  • Agricultural Chemistry: Its antimicrobial properties could be harnessed for developing agrochemicals.
  • Chemical Research: Utilized as a building block in organic synthesis for creating more complex molecules.

Several compounds share structural similarities with 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide:

Compound NameCAS NumberSimilarity Score
(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide154127-42-10.76
N-tert-butyl-5-bromo-2-thiophenesulfonamide286932-39-60.56
N-tert-butyl-2-thiophenesulfonamide100342-30-10.63
(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine154127-41-00.76

These compounds exhibit varying degrees of biological activity and structural features that differentiate them from 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide. The unique combination of functional groups in the latter may confer distinct pharmacological properties not found in these similar compounds.

XLogP3

0.8

Other CAS

171274-01-4

Dates

Modify: 2023-08-15

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